molecular formula C9H7N3 B1613793 4-Methyl-1H-indazole-6-carbonitrile CAS No. 885521-58-4

4-Methyl-1H-indazole-6-carbonitrile

Cat. No.: B1613793
CAS No.: 885521-58-4
M. Wt: 157.17 g/mol
InChI Key: NDOOSYPMBJBPQV-UHFFFAOYSA-N
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Description

4-Methyl-1H-indazole-6-carbonitrile is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals. The presence of a nitrile group at the 6-position and a methyl group at the 4-position of the indazole ring makes this compound unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1H-indazole-6-carbonitrile can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-cyanoaniline with methylhydrazine in the presence of a suitable catalyst can lead to the formation of the desired indazole compound. The reaction typically requires heating and may involve solvents such as ethanol or dimethylformamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and reaction conditions are optimized to ensure high efficiency and minimal byproduct formation.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1H-indazole-6-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can facilitate reduction reactions.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the indazole ring.

Scientific Research Applications

4-Methyl-1H-indazole-6-carbonitrile has several applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions, receptor binding, and other biochemical processes.

    Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in the treatment of diseases such as cancer, inflammation, and infections.

    Industry: It can be used in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 4-Methyl-1H-indazole-6-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-1H-indazole: Lacks the nitrile group, which may affect its reactivity and biological activity.

    1H-indazole-6-carbonitrile: Lacks the methyl group, which can influence its chemical properties and interactions.

    4-Methyl-1H-indazole-3-carboxylic acid:

Uniqueness

4-Methyl-1H-indazole-6-carbonitrile is unique due to the presence of both the methyl and nitrile groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-methyl-1H-indazole-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c1-6-2-7(4-10)3-9-8(6)5-11-12-9/h2-3,5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDOOSYPMBJBPQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C=NN2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646486
Record name 4-Methyl-1H-indazole-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885521-58-4
Record name 4-Methyl-1H-indazole-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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